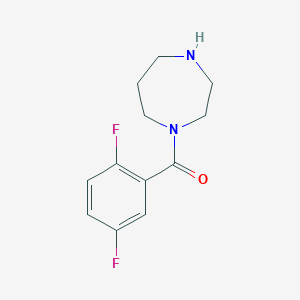

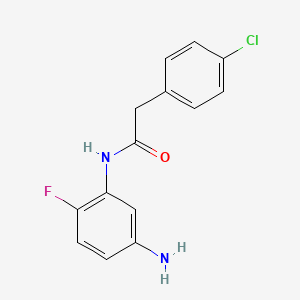

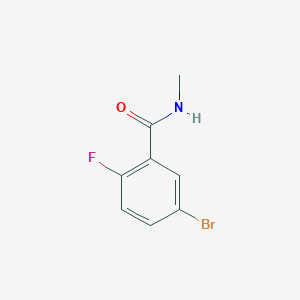

![molecular formula C17H22N4O B3072586 ((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine CAS No. 1016789-91-5](/img/structure/B3072586.png)

((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine

Vue d'ensemble

Description

This compound is a derivative of arylpiperazine and has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Applications De Recherche Scientifique

Antivertigo Applications : A study by Shiozawa et al. (1984) explored the structure-activity relationships of 2-(2-aminoethyl) pyridines, including compounds related to (2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine. They found that certain derivatives in this series showed potent activity against spontaneous nystagmus, suggesting potential applications in antivertigo treatments (Shiozawa et al., 1984).

Antimicrobial and Anticancer Properties : Gul et al. (2019) synthesized new Mannich bases, including derivatives of (2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine, and evaluated them for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds displayed significant CA inhibitory and anticancer activities, indicating their potential in medicinal chemistry (Gul et al., 2019).

Structural Studies and Crystallography : Ullah and Altaf (2014) examined the crystal structures of compounds structurally related to adoprazine, including those similar to (2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine. These studies contribute to understanding the molecular conformation and potential interactions of such compounds (Ullah & Altaf, 2014).

Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) synthesized a series of derivatives including (2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine and evaluated their electrocardiographic, antiarrhythmic, and antihypertensive activities. The study suggested the potential of these compounds in treating cardiovascular disorders (Malawska et al., 2002).

Synthesis and Docking Studies : Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, including compounds related to (2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine. These studies are crucial for understanding the interaction of these compounds with biological targets (Balaraju et al., 2019).

Group 12 Metal Complexes : Purkait et al. (2017) explored the synthesis of group 12 metal complexes using a ligand similar to (2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine. This research contributes to the field of coordination chemistry and the development of new metal complexes (Purkait et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, which can have therapeutic effects for various neurological conditions .

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors affects the downstream signaling pathways of these receptors . These pathways are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on the alpha1-adrenergic receptors leads to changes in the receptor’s activity. This can have therapeutic effects for various neurological conditions, including Alzheimer’s disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the introduction of bulky carbocyclic rings can increase the compound’s lipophilicity and biological membrane crossings . .

Orientations Futures

Propriétés

IUPAC Name |

[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-22-16-7-3-2-6-15(16)20-9-11-21(12-10-20)17-14(13-18)5-4-8-19-17/h2-8H,9-13,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCABYVYLPNGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

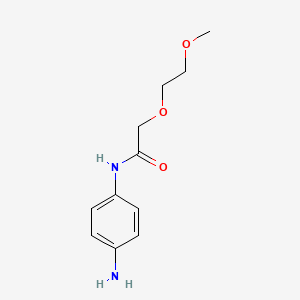

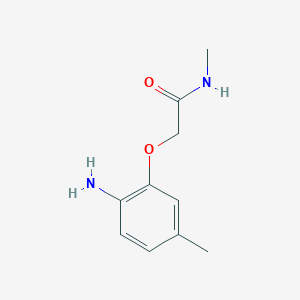

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)

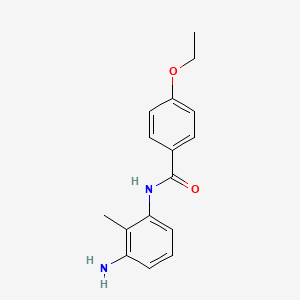

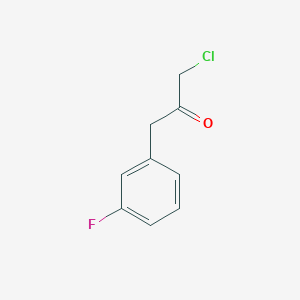

![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)

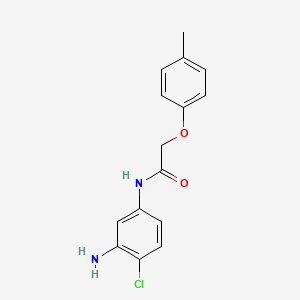

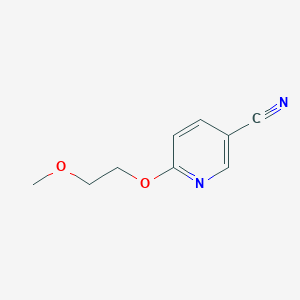

![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)

![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)